molecular formula C15H15NO5 B101659 Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate CAS No. 16880-35-6

Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate

Cat. No. B101659
CAS RN: 16880-35-6
M. Wt: 289.28 g/mol
InChI Key: ADRZKSCWMUVSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate, also known as EIOM, is a chemical compound that has been widely studied for its potential applications in scientific research. EIOM is a synthetic compound that can be produced through a variety of methods, and its unique chemical structure has led to its investigation as a potential tool for studying various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate is not fully understood, but it is believed to interact with specific enzymes and proteins in the body, altering their activity and leading to changes in cellular signaling pathways. This can have a variety of downstream effects on cellular function and behavior, making Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate a valuable tool for investigating the underlying mechanisms of various biological processes.

Biochemical And Physiological Effects

Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These include alterations in cellular signaling pathways, changes in gene expression, and modulation of cellular metabolism. Additionally, Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug discovery and development.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate in lab experiments is its specificity and selectivity. Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate is able to interact with specific biomolecules in a targeted manner, allowing researchers to investigate the mechanisms of specific biological processes with a high degree of precision. However, one limitation of using Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate is its potential toxicity and side effects, which must be carefully monitored in order to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research involving Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate. One area of interest is its potential applications in drug discovery and development, particularly in the development of new anti-inflammatory and anti-cancer therapies. Additionally, further investigation into the mechanisms of action of Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate could lead to new insights into the underlying biology of various diseases and conditions, paving the way for new treatments and therapies. Finally, continued research into the synthesis and properties of Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate could lead to the development of new and improved methods for producing this valuable compound.

Synthesis Methods

The synthesis of Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate can be achieved through a number of different methods, including the reaction of isatin with ethyl acetoacetate in the presence of a base catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the same final product.

Scientific Research Applications

Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. Its unique chemical structure allows it to interact with specific biomolecules in a targeted manner, making it a valuable tool for investigating the mechanisms of various biological processes.

properties

CAS RN

16880-35-6

Product Name

Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate

InChI

InChI=1S/C15H15NO5/c1-3-21-15(20)12(9(2)17)8-16-13(18)10-6-4-5-7-11(10)14(16)19/h4-7,12H,3,8H2,1-2H3

InChI Key

ADRZKSCWMUVSDY-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C

Canonical SMILES

CCOC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C

Origin of Product

United States

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